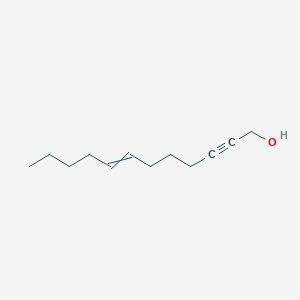![molecular formula C16H29B B14314298 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane CAS No. 111256-24-7](/img/structure/B14314298.png)
9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane: is an organoboron compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a unique bicyclic structure that imparts specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of terminal aromatic alkynes with pinacolborane, catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN). The optimal reaction conditions include using phenylacetylene (1.0 equivalent), pinacolborane (1.2 equivalents), and 9-BBN (20 mol%) in tetrahydrofuran (THF) at 65°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction parameters and purification processes to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydroboration: The compound undergoes hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Oxidation: The organoboron intermediates can be oxidized to alcohols using hydrogen peroxide or other oxidizing agents.
Substitution: The boron atom in the compound can be substituted with various functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Hydroboration: Pinacolborane, THF, 65°C.
Oxidation: Hydrogen peroxide, basic conditions.
Substitution: Halogens, transition metal catalysts.
Major Products:
Hydroboration: Alkenylboronic acid pinacol esters.
Oxidation: Alcohols.
Substitution: Various substituted boron compounds.
Applications De Recherche Scientifique
Chemistry: The compound is extensively used in organic synthesis for the preparation of alkenylboronic esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the synthesis of materials and chemicals that require precise control over molecular structure and reactivity.
Mécanisme D'action
The primary mechanism of action for 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane involves its role as a hydroboration catalyst. The boron atom in the compound interacts with the π-electrons of alkenes or alkynes, facilitating the addition of hydrogen and boron across the double or triple bond. This results in the formation of organoboron intermediates, which can be further transformed into various functional groups .
Comparaison Avec Des Composés Similaires
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used as a hydroboration catalyst.
9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with different reactivity due to the presence of an oxygen atom.
9-Azabicyclo[3.3.1]nonane: A nitrogen-containing analog with distinct chemical properties.
Uniqueness: 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane is unique due to its specific structure, which imparts unique reactivity and selectivity in hydroboration reactions. Its ability to form stable organoboron intermediates makes it a valuable tool in organic synthesis .
Propriétés
Numéro CAS |
111256-24-7 |
|---|---|
Formule moléculaire |
C16H29B |
Poids moléculaire |
232.2 g/mol |
Nom IUPAC |
9-oct-7-enyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H29B/c1-2-3-4-5-6-7-14-17-15-10-8-11-16(17)13-9-12-15/h2,15-16H,1,3-14H2 |
Clé InChI |
FCXGCWWYUNFTEH-UHFFFAOYSA-N |
SMILES canonique |
B1(C2CCCC1CCC2)CCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
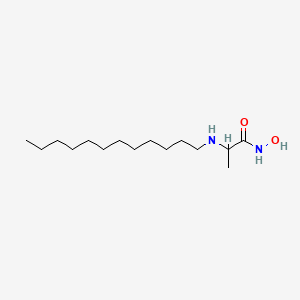
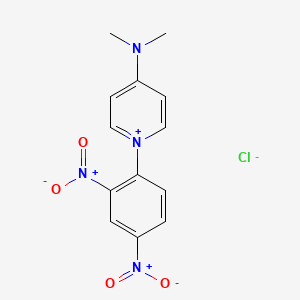

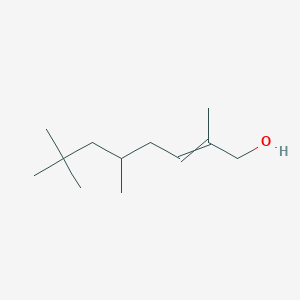
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
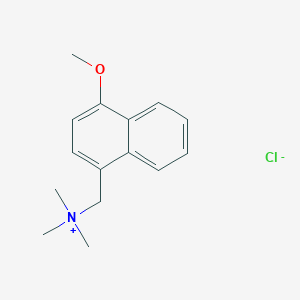

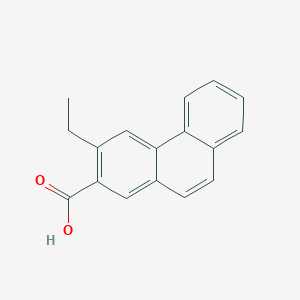
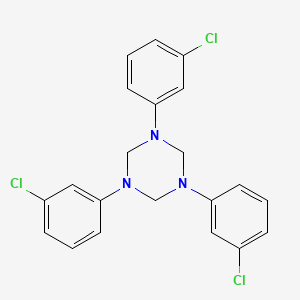
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
